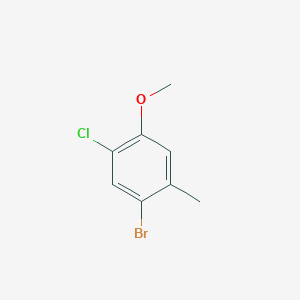

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQSJXNQJJOEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631516 | |

| Record name | 1-Bromo-5-chloro-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-95-1 | |

| Record name | 1-Bromo-5-chloro-4-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-5-chloro-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene and Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of a polysubstituted benzene (B151609) like 1-bromo-5-chloro-4-methoxy-2-methylbenzene invariably begins with the selection and preparation of appropriate precursors. The choice of starting material is critical as it dictates the subsequent reaction sequence. A common strategy involves starting with a simpler, commercially available substituted benzene and introducing the remaining functional groups in a stepwise manner.

For instance, a plausible precursor could be a methoxytoluene derivative. The synthesis would then involve the sequential and regioselective introduction of the chloro and bromo groups. Alternatively, a dichlorinated or dibrominated toluene (B28343) could serve as the starting point, followed by the introduction of the methoxy (B1213986) group and subsequent selective halogenation. The feasibility of these pathways depends on the directing effects of the existing substituents and the availability of selective reagents.

The synthesis of precursors often involves fundamental organic reactions. For example, the introduction of a methyl group can be achieved through Friedel-Crafts alkylation, while a methoxy group can be introduced via Williamson ether synthesis on a corresponding phenol (B47542) or through nucleophilic aromatic substitution on an activated aryl halide.

Regioselective Halogenation Approaches (Bromination and Chlorination)

A key challenge in the synthesis of this compound is the precise placement of the bromine and chlorine atoms on the aromatic ring. fao.org This requires a deep understanding of regioselective halogenation reactions. wikipedia.orgmt.com

Electrophilic aromatic substitution (EAS) is the most common method for introducing halogens to an aromatic ring. wikipedia.orgbyjus.com The reaction involves the attack of an electrophilic halogen species on the electron-rich benzene ring. organicchemistrytutor.com For typical benzene derivatives, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination is required to generate a highly electrophilic complex. wikipedia.orgbyjus.com

The directing effects of the substituents already present on the ring are paramount in determining the position of the incoming halogen. scranton.edu The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating groups. numberanalytics.com This means they increase the rate of electrophilic substitution and direct the incoming electrophile to the positions ortho and para to themselves. numberanalytics.com Conversely, halogens are deactivating yet ortho-, para-directing. When multiple activating groups are present, the most strongly activating group typically governs the regioselectivity. In the case of a methoxytoluene precursor, the methoxy group, being a stronger activator than the methyl group, would primarily control the position of halogenation.

To achieve high regioselectivity, especially in complex molecules, directed halogenation methods can be employed. These strategies utilize a directing group to deliver the halogen to a specific position. While not always necessary for simpler systems, these methods offer enhanced control.

Recent advancements have focused on developing reagents that offer high regioselectivity under mild conditions. tcichemicals.com For instance, copper-catalyzed halogenation reactions have shown promise in the regioselective chlorination and bromination of electron-rich aromatic compounds. rsc.org These methods often proceed with high selectivity, targeting the most electron-rich carbon, which can be predicted in some cases by NMR chemical shifts. tcichemicals.com

Introduction and Transformation of Methoxy and Methyl Groups

The methoxy and methyl groups are integral to the structure of the target molecule. The introduction of a methyl group onto a benzene ring is typically achieved through Friedel-Crafts alkylation using an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst. openstax.org However, this reaction is not suitable for strongly deactivated rings. openstax.org An alternative is the Friedel-Crafts acylation followed by a reduction step, such as the Clemmensen or Wolff-Kishner reduction, to convert the acyl group to an alkyl group. libretexts.orglibretexts.org This two-step process avoids the potential for carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.org

The methoxy group is often introduced by the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a methyl halide. This requires the presence of a hydroxyl group on the aromatic ring. Alternatively, nucleophilic aromatic substitution can be used to introduce a methoxy group by reacting a suitable aryl halide with sodium methoxide, particularly if the ring is activated towards nucleophilic attack by electron-withdrawing groups. Novel methods for the synthesis of methoxy-substituted phenols involve the oxidation of the aromatic ring with peracids. acs.org

Multi-step Synthesis Protocols and Optimization

The synthesis of this compound is a multi-step process that requires careful planning and optimization. libretexts.orgrsc.orgbohrium.com The order of reactions is crucial to ensure the desired regiochemistry. libretexts.orglibretexts.org A retrosynthetic analysis is often employed to devise a logical synthetic route, starting from the target molecule and working backward to simpler starting materials. openstax.orglibretexts.orgkhanacademy.org

For example, a possible synthetic route could start with 2-methylphenol. The hydroxyl group could be methylated to form 2-methylanisole. Subsequent chlorination, directed by the strongly activating methoxy group, would likely place the chlorine at the para position (position 4). Finally, bromination would occur at one of the remaining activated positions, with steric hindrance and electronic effects influencing the final regioselectivity.

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. scranton.edu In the context of synthesizing halogenated aromatic compounds, this involves seeking alternatives to hazardous reagents and solvents. cdnsciencepub.comacs.org

Traditional halogenation methods often use elemental bromine or chlorine, which are toxic and hazardous to handle. acs.org Greener alternatives include the in-situ generation of halogens from less hazardous precursors. acs.org For example, a mixture of sodium hypochlorite (B82951) and sodium bromide can be used to generate bromine in situ. acs.org Another approach involves using hydrogen peroxide in acetic acid with an ammonium (B1175870) halide to generate the electrophilic halogen species. cdnsciencepub.comresearchgate.net These methods are often more environmentally benign and can offer comparable yields and regioselectivity to traditional methods. cdnsciencepub.comresearchgate.net

Furthermore, the development of catalytic systems, such as the copper-catalyzed halogenations mentioned earlier, can reduce the need for stoichiometric amounts of harsh reagents. rsc.org The use of safer solvents and the minimization of waste are also key considerations in developing a greener synthetic route. The ideal synthesis would be a one-pot reaction, which minimizes workup and purification steps, thereby reducing solvent usage and waste generation. rsc.orgbohrium.com Research into greener Friedel-Crafts acylation reactions, for example, has explored the use of methanesulfonic anhydride (B1165640) to avoid metal and halogen-containing waste. acs.org

Chemical Reactivity and Reaction Mechanism Investigations of 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) on aryl halides like 1-Bromo-5-chloro-4-methoxy-2-methylbenzene is generally challenging. Unlike their aliphatic counterparts (halogenoalkanes), the carbon-halogen bonds in halogenoarenes are significantly stronger. cdnsciencepub.com This increased strength arises from the interaction of a lone pair of electrons on the halogen with the delocalized π-system of the benzene (B151609) ring, imparting a partial double-bond character to the C-X bond. cdnsciencepub.com

For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring typically requires strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the halogen leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com The subject molecule, this compound, lacks such strong activating groups. Instead, it possesses electron-donating groups (methoxy and methyl), which further decrease the ring's susceptibility to nucleophilic attack by increasing electron density.

However, nucleophilic substitution can be forced under harsh conditions or via alternative mechanisms. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored by the use of exceptionally strong bases, such as potassium amide (KNH₂). chegg.com For this compound, a strong base could abstract a proton from the carbon adjacent to one of the halogen atoms. The subsequent elimination of the halide would form a benzyne intermediate, which is then rapidly attacked by a nucleophile. Given the two different halogens and two potential proton abstraction sites (C3 and C6), a mixture of products could be anticipated.

Due to the greater lability of the C-Br bond compared to the C-Cl bond, substitution would preferentially occur at the bromine-bearing carbon.

Electrophilic Aromatic Substitution Reactivity and Orientation

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene ring, leading to the replacement of a hydrogen atom. chemguide.co.uk The rate and position of this attack are dictated by the substituents already present on the ring. ias.ac.in Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directing to the ortho, para, or meta positions. ias.ac.in

In this compound, the directing effects of the four substituents must be considered collectively.

-OCH₃ (Methoxy): A strongly activating group due to its +M (mesomeric) effect, where its lone pair of electrons donates into the ring. It is a powerful ortho, para-director.

-CH₃ (Methyl): An activating group due to its +I (inductive) effect and hyperconjugation. It is an ortho, para-director. chemguide.co.uk

-Br (Bromo) and -Cl (Chloro): These are deactivating groups due to their -I (inductive) effect, which withdraws electron density from the ring. However, due to their +M effect (lone pair donation), they are ortho, para-directors. chemguide.co.uk

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. In this case, the methoxy (B1213986) group is the dominant directing group. The available positions for an incoming electrophile are C3 and C6.

Attack at C3: This position is ortho to the methyl group and meta to the methoxy group.

Attack at C6: This position is ortho to the methoxy group and meta to the methyl group.

Considering the powerful ortho-directing nature of the methoxy group, the primary site of electrophilic attack is predicted to be the C6 position . The C6 position is also ortho to the bromine atom and meta to the chlorine atom. While steric hindrance from the adjacent bromine atom might play a role, the electronic directing effect of the methoxy group is expected to be the determining factor.

Predicted Regioselectivity of Electrophilic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Predicted Influence on this compound |

|---|---|---|---|

| -OCH₃ | Strongly Activating | Ortho, Para | Dominant director , strongly favors substitution at C6 (ortho). |

| -CH₃ | Activating | Ortho, Para | Reinforces ring activation, directs to C3 (ortho). |

| -Br | Deactivating | Ortho, Para | Directs to C6 (ortho). |

| -Cl | Deactivating | Ortho, Para | Directs to C6 (para). |

This interactive table summarizes the directing effects of the substituents.

Oxidation and Reduction Potentials of Functional Groups

Oxidation Potential: Oxidation involves the removal of electrons from the molecule. The electron-rich aromatic ring, particularly when substituted with electron-donating groups, is the most likely site of oxidation.

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and lower the oxidation potential of the benzene ring, making it easier to oxidize compared to unsubstituted benzene. cdnsciencepub.com Studies on substituted anisoles show that electron-donating groups facilitate oxidation. ias.ac.in

The bromo (-Br) and chloro (-Cl) groups are electron-withdrawing and generally increase the oxidation potential, making the molecule more difficult to oxidize.

Reduction Potential: Reduction involves the addition of electrons, and in this molecule, the primary sites for reduction are the carbon-halogen bonds.

The electrochemical reduction of aryl halides typically involves the cleavage of the carbon-halogen bond. uantwerpen.be

The ease of reduction generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the C-Br bond is expected to be reduced at a less negative potential than the C-Cl bond .

Studies on bromobenzene (B47551) show that its reduction requires a significant negative potential, and the process can be catalyzed by certain metal electrodes like silver. uantwerpen.betsijournals.com The reduction of this compound would likely proceed in a stepwise manner, with the bromine being removed first.

Estimated Redox Behavior of Functional Groups

| Functional Group | Redox Process | Expected Potential (Relative) | Notes |

|---|---|---|---|

| Anisole/Toluene (B28343) Moiety | Oxidation | Lower (Easier to Oxidize) | The electron-donating -OCH₃ and -CH₃ groups activate the ring towards oxidation. cdnsciencepub.comias.ac.in |

| Bromobenzene Moiety | Reduction | Less Negative (Easier to Reduce) | The C-Br bond is weaker and more easily reduced than the C-Cl bond. uantwerpen.be |

| Chlorobenzene Moiety | Reduction | More Negative (Harder to Reduce) | The C-Cl bond is stronger and requires a higher potential for reductive cleavage. |

This interactive table provides an overview of the estimated redox potentials.

Mechanistic Studies of Novel Chemical Transformations

While specific mechanistic studies on novel transformations of this compound are scarce in the literature, its structure makes it a suitable candidate for a variety of modern cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanisms typically involve a catalytic cycle with a transition metal, most commonly palladium.

Potential Transformations:

Suzuki Coupling: Reaction of the aryl bromide (or chloride) with a boronic acid (or ester) in the presence of a palladium catalyst and a base. This would form a new C-C bond at the position of the halogen. Given the higher reactivity of the C-Br bond, selective coupling at the C1 position would be expected under controlled conditions. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Heck Coupling: Palladium-catalyzed reaction of the aryl halide with an alkene to form a substituted alkene. The mechanism is similar, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a C-N bond by reacting the aryl halide with an amine. This would allow for the introduction of nitrogen-based functional groups.

In all these potential transformations, the key mechanistic step involving this compound would be the oxidative addition to the low-valent transition metal catalyst. The relative reactivity of the C-Br versus the C-Cl bond would be the critical factor for achieving selective transformations. The C-Br bond, being weaker, would undergo oxidative addition much more readily than the C-Cl bond, allowing for regioselective functionalization at the C1 position.

Role of Halogen Bonding in Reactivity and Molecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor). rsc.org This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X bond. youtube.com

For this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the bromine atom in this molecule would be a more potent halogen bond donor than the chlorine atom.

Potential Halogen Bonding Interactions:

Intermolecular C-Br···O and C-Cl···O: In the solid state, the bromine or chlorine atoms could form halogen bonds with the oxygen atom of the methoxy group of a neighboring molecule. This type of interaction could significantly influence the crystal packing arrangement.

C-X···π Interactions: The halogen atoms could also interact with the electron-rich π-system of the benzene ring of an adjacent molecule. chemistryviews.orgnih.gov

Influence on Reactivity: While often considered in the context of supramolecular chemistry and materials science, halogen bonding can also influence reactivity. The formation of a halogen bond to the bromine or chlorine atom would increase the electrophilicity of the attached carbon, potentially making it more susceptible to nucleophilic attack. In solution, solvent molecules capable of acting as halogen bond acceptors could interact with the molecule, subtly altering its reactivity profile.

The presence of multiple potential halogen bond donors (Br, Cl) and acceptors (O, π-system) within a single molecule makes this compound an interesting candidate for studies in crystal engineering, where these directional interactions can be used to control the assembly of molecules in the solid state. rsc.org

Derivatives, Functionalization, and Advanced Transformations of 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene

Synthesis of Complex Aromatic Scaffolds Incorporating the Chemical Compound

The presence of a bromine atom makes 1-Bromo-5-chloro-4-methoxy-2-methylbenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for assembling complex aromatic scaffolds, such as biaryls and N-aryl compounds, which are prevalent in medicinal chemistry.

Notably, the bromine atom is significantly more reactive than the chlorine atom in standard palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This reactivity difference allows for selective functionalization at the C1 position.

Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of similar bromo-chloro aromatic compounds is well-established. For instance, related bromo-chloro substrates are routinely used as precursors in the synthesis of complex molecules, including precursors to polychlorinated biphenyl (B1667301) (PCB) metabolites. nih.gov The general transformation involves reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This method is employed to form a carbon-nitrogen bond, attaching an amine to the aromatic ring. This is a key transformation for synthesizing anilines and their derivatives, which are important pharmacophores. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the bromine-substituted position.

The following table summarizes the potential cross-coupling reactions for building complex aromatic scaffolds.

| Reaction Type | Reactant | Reagents | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., NaOtBu) | N-Arylated Amine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkane |

| Heck Coupling | Alkene | Pd catalyst, Base | Arylated Alkene |

Exploration of Substituted Derivatives for Specific Applications

As a chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules with specific biological activities. echemi.com Its derivatives are often explored as potential kinase inhibitors, a significant class of drugs used in oncology and for treating inflammatory diseases. ed.ac.uknih.gov The core structure of the compound serves as a scaffold that can be elaborated through the various reactions described, allowing for the systematic modification of substituents to optimize binding to a biological target.

For example, patent literature describes the use of structurally similar building blocks, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, as key intermediates in the synthesis of SGLT2 inhibitors like dapagliflozin, which is used to treat type 2 diabetes. google.com This highlights the value of the bromo-chloro-substituted benzene (B151609) pattern in constructing high-value pharmaceutical agents. The synthesis often involves a Friedel-Crafts reaction followed by reduction. google.com

Modification of Halogen, Methoxy (B1213986), and Methyl Functional Groups

Each of the four functional groups on the this compound ring can be selectively modified to produce a wide array of derivatives.

Modification of Halogen Groups: The differential reactivity between the bromine and chlorine atoms is a key feature for synthetic strategy.

Bromine Atom: As the more reactive halogen, the bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. It can also be converted into an organolithium or Grignard reagent through lithium-halogen exchange or reaction with magnesium, which can then be reacted with various electrophiles.

Chlorine Atom: The chlorine atom is much less reactive in cross-coupling reactions but can be substituted under more forcing conditions or by using specialized catalyst systems. It can also be targeted in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of additional electron-withdrawing groups.

Modification of the Methoxy Group: The methoxy group is an electron-donating group that activates the ring towards electrophilic substitution. It can also be readily cleaved to reveal a phenol (B47542).

Demethylation: The methoxy group can be converted to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. The resulting phenol is a versatile handle for introducing new functionality, for example, through Williamson ether synthesis. Patent literature demonstrates the cleavage of methoxy groups in related complex molecules. google.com

Modification of the Methyl Group: The methyl group offers another site for functionalization.

Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. google.com The resulting benzaldehyde (B42025) or benzoic acid is a precursor to a vast number of other functional groups and can be used in condensation reactions.

Halogenation: The methyl group can undergo free-radical halogenation, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a benzylic halide (e.g., a bromomethyl group). This benzylic halide is highly reactive and serves as an excellent electrophile for substitution reactions to introduce a wide range of functionalities.

The table below details potential transformations for each functional group.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Bromo | Cross-Coupling | Arylboronic Acid, Pd Catalyst | Aryl |

| Bromo | Lithium-Halogen Exchange | n-BuLi | Lithiated Aryl |

| Methoxy | Demethylation | BBr₃ or HBr | Hydroxyl |

| Methyl | Oxidation | KMnO₄ | Carboxylic Acid |

| Methyl | Radical Halogenation | NBS, AIBN | Bromomethyl |

Incorporation into Heterocyclic and Macrocyclic Systems

The multiple reactive sites on this compound make it a valuable building block for the synthesis of heterocyclic and macrocyclic structures, which are of great interest in drug discovery.

Heterocycle Synthesis: Derivatives of this compound can be used to construct heterocyclic rings. For example, a derivative where the methyl group has been oxidized to a carboxylic acid and the bromine has been converted to an amino group via Buchwald-Hartwig amination could undergo intramolecular cyclization to form a lactam. Alternatively, bifunctional derivatives can be used in multicomponent reactions to rapidly build complex heterocyclic systems. researchgate.net For instance, a benzaldehyde derivative (from oxidation of the methyl group) could react with an amine and another component in a condensation cascade to form heterocycles like quinolines or pyrimidines. The synthesis of pyrazolo[1,5-a] bldpharm.comed.ac.ukgoogle.comtriazine inhibitors of protein kinase CK2 often relies on such strategic assembly of substituted aromatic building blocks. nih.gov

Macrocycle Synthesis: Macrocycles can be synthesized through intramolecular cyclization of a linear precursor derived from this compound. For example, a Suzuki coupling could be used to attach a long chain with a terminal reactive group (like another halogen or a boronic ester) to the bromine position. A subsequent intramolecular coupling reaction under high-dilution conditions could then form the macrocyclic ring. While specific examples starting from this exact compound are not prominent, the principles are widely applied in synthetic chemistry.

Applications of 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene As a Synthetic Intermediate

Utility in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in 1-Bromo-5-chloro-4-methoxy-2-methylbenzene are frequently found in biologically active compounds, making it a valuable starting material for the synthesis of novel pharmaceuticals and agrochemicals.

In the pharmaceutical sector, this compound serves as a critical intermediate in the development of innovative therapeutics. For instance, it is a key precursor in the synthesis of spirocyclohexane derivatives that are under investigation as anti-apoptotic inhibitors for cancer therapy. These compounds aim to modulate programmed cell death pathways, a crucial area in oncology research.

Furthermore, this compound is utilized in the synthesis of inhibitors for ATP citrate lyase (ACLY), an enzyme that plays a significant role in cellular metabolism. By targeting ACLY, researchers are exploring new avenues for the treatment of metabolic diseases.

While specific, publicly documented examples in agrochemical synthesis are less common, the substituted benzene (B151609) core of this compound is analogous to structures found in a variety of pesticides and herbicides. Its potential as a building block for novel agrochemicals remains an active area of exploration for chemists in the agricultural industry.

Building Block for Drug Design and Development

The distinct substitution pattern of this compound offers medicinal chemists a powerful tool for drug design and development. The presence of both a bromine and a chlorine atom allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the structure-activity relationships of a potential drug candidate.

A notable example is its use in the synthesis of spirocyclohexane derivatives, which are being explored as potent and selective inhibitors of anti-apoptotic proteins, a key target in cancer treatment. The synthesis involves a multi-step process where the core structure provided by this compound is elaborated to create the final complex and biologically active molecule.

Similarly, in the development of ACLY inhibitors, this compound is a crucial starting material. The synthetic route leverages the reactivity of the halogen substituents to construct the intricate molecular framework required for effective enzyme inhibition.

The ability to precisely modify the structure of this compound allows for the fine-tuning of a drug candidate's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

| Therapeutic Target | Intermediate Application |

| Anti-apoptotic proteins (e.g., for cancer therapy) | Synthesis of spirocyclohexane derivatives |

| ATP Citrate Lyase (ACLY) (e.g., for metabolic diseases) | Synthesis of ACLY inhibitors |

Precursor for Specialty Materials and Polymer Chemistry

The reactivity of the aromatic bromine and chlorine atoms in this compound makes it a potential precursor for the synthesis of specialty materials and polymers. While extensive research in this specific application is still emerging, the fundamental principles of polymer chemistry suggest its utility.

For instance, through reactions like Suzuki or Stille coupling, the bromo and chloro groups can be replaced with other organic moieties, leading to the formation of conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the rigid aromatic core of the molecule can be incorporated into the backbone of various polymers to enhance their thermal stability and mechanical properties. This makes it a candidate for the development of high-performance plastics and composites. The potential to functionalize the methoxy (B1213986) and methyl groups provides additional avenues for tailoring the properties of the resulting materials.

Research Applications in Studying Reaction Mechanisms

The well-defined structure and predictable reactivity of this compound make it a valuable tool for researchers studying the mechanisms of various organic reactions. The differential reactivity of the bromine and chlorine atoms, for example, can be exploited to investigate the selectivity of cross-coupling catalysts.

By using this compound as a model substrate, chemists can gain insights into the intricate steps of a reaction pathway, including oxidative addition, transmetalation, and reductive elimination in the context of palladium-catalyzed cross-coupling reactions. The electronic effects of the methoxy and methyl substituents also provide a means to probe the influence of steric and electronic factors on reaction rates and outcomes.

Moreover, the compound can be used to explore the regioselectivity of electrophilic aromatic substitution reactions, providing valuable data for understanding the directing effects of multiple substituents on a benzene ring. These fundamental studies are crucial for the development of new and more efficient synthetic methodologies.

| Reaction Type | Mechanistic Insight |

| Cross-Coupling Reactions | Catalyst selectivity, influence of electronic and steric effects |

| Electrophilic Aromatic Substitution | Regioselectivity, directing effects of substituents |

Computational and Theoretical Chemistry Studies of 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the molecule's electronic properties.

For a molecule like 1-Bromo-5-chloro-4-methoxy-2-methylbenzene, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its structural parameters. These calculations yield the global minimum energy structure.

While specific data for the title compound is unavailable, studies on related substituted benzenes, such as 1,2,3-trichloro-4-nitrobenzene (TCNB), demonstrate that DFT can accurately predict bond lengths, bond angles, and dihedral angles. For TCNB, calculations using the B3LYP method with different basis sets resulted in global minimum energies of -1815.53 and -1815.71 Hartrees, indicating the stability of the optimized structure echemi.com. Similar calculations on 2-bromo-1,4-dichlorobenzene (B150605) have also been used to successfully determine its molecular geometry researchgate.net.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene (B151609) (Illustrative) (Note: This data is hypothetical and for illustrative purposes, as specific data for this compound is not available in the searched literature.)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-Cl | ~120° |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or 180° |

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity nih.gov.

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO density is typically located on the electron-rich parts of the molecule, such as the methoxy (B1213986) group and the benzene ring, while the LUMO is often distributed over areas that can accept electron density, influenced by the electron-withdrawing halogen atoms. In studies of other halogenated compounds, the HOMO and LUMO are often concentrated on different parts of the molecule, indicating charge transfer possibilities nih.gov.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzene (Illustrative) (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Noncovalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of noncovalent interactions are plausible.

Hydrogen Bonding: Weak C-H···O or C-H···π hydrogen bonds could form between molecules.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic "σ-hole" donors, forming halogen bonds (C-Br···X or C-Cl···X, where X is a Lewis base like an oxygen or another halogen atom). nih.gov This interaction is highly directional and plays a significant role in the crystal engineering of halogenated compounds. nih.govnih.gov

Computational studies on halogenated ionic liquids and other organic halides have demonstrated the importance of both hydrogen and halogen bonds in their structure and energetics. nih.gov These interactions are often analyzed using DFT and Atoms in Molecules (QTAIM) theory to characterize bond paths and electron density distribution.

Natural Bond Orbital (NBO) and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.de It is particularly useful for quantifying delocalization effects and intramolecular charge transfer (ICT). uni-muenchen.dewisc.edu

NBO analysis of this compound would reveal:

The hybridization of atomic orbitals.

The polarity of bonds like C-Br, C-Cl, and C-O.

Hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) orbitals to unoccupied (acceptor) orbitals. A key interaction would likely be the delocalization of lone pair electrons from the oxygen and halogen atoms into the antibonding orbitals of the benzene ring (n → π) and adjacent sigma bonds (n → σ).

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory for a Substituted Benzene (Illustrative) (Note: This table illustrates the type of data obtained from NBO analysis for a related compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | ~ 20-30 |

| LP (Br) | σ* (C-C) | ~ 1-5 |

| LP (Cl) | σ* (C-C) | ~ 1-5 |

| π (C-C) | π* (C-C) | ~ 15-25 |

E(2) represents the stabilization energy of the charge transfer interaction.

Computational Modeling of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and method limitations, providing a powerful tool for assigning experimental peaks to specific molecular motions (e.g., C-H stretch, C-Br stretch, ring breathing modes). Such analyses have been successfully performed for numerous substituted benzenes, including 1,2,3-trichloro-4-nitrobenzene and 3-(bromoacetyl)coumarin. echemi.comnih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. This involves calculating the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). This analysis is linked to the HOMO-LUMO transitions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in a condensed phase (e.g., in a solvent or in its own liquid/solid state). These simulations provide insight into:

Intermolecular interactions and the formation of clusters.

Solvation effects and the arrangement of solvent molecules around the solute.

The dynamics of noncovalent interactions, such as the formation and breaking of weak hydrogen and halogen bonds.

Studies on other substituted benzenes have used MD simulations to understand how molecules interact with their environment, for example, identifying which atoms have significant interactions with water molecules researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Material Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or material properties. researchgate.netnih.govnih.gov These models use calculated molecular descriptors to predict the properties of new or untested molecules.

For a compound like this compound, a QSAR study would involve:

Calculating Descriptors: A wide range of descriptors would be computed, including electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Model Building: A dataset of related compounds with known activity (e.g., toxicity, enzyme inhibition) would be used to build a regression model linking the descriptors to the activity. researchgate.netnih.gov

Prediction: The model could then be used to predict the activity of this compound.

QSAR studies on various benzene derivatives have successfully used quantum chemical descriptors to model properties like toxicity and enzyme inhibition, demonstrating the utility of this approach. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 5 Chloro 4 Methoxy 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-Bromo-5-chloro-4-methoxy-2-methylbenzene, ¹H and ¹³C NMR are particularly informative.

¹H NMR: The proton NMR spectrum of a related compound, 1-bromo-4-chloro-2-methylbenzene, shows distinct signals that can be extrapolated to understand the structure of this compound. In a typical ¹H NMR spectrum of a substituted benzene (B151609) ring, the aromatic protons appear in the range of δ 6.5-8.0 ppm. For 1-bromo-4-chloro-2-methylbenzene, the proton signals are observed at approximately δ 7.38, 7.16, and 6.98 ppm. The methyl group protons appear as a singlet around δ 2.32 ppm. chemicalbook.com For this compound, the introduction of a methoxy (B1213986) group would lead to an additional singlet at approximately δ 3.8-4.0 ppm. The chemical shifts of the aromatic protons would also be influenced by the electron-donating nature of the methoxy group.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 1-bromo-4-chloro-2-methylbenzene, the carbon signals are well-defined. chemicalbook.com For this compound, one would expect to see signals for the eight distinct carbon atoms. The carbon attached to the bromine would appear around δ 110-125 ppm, while the carbon attached to the chlorine would be in a similar region. The carbon of the methoxy group would be observed around δ 55-60 ppm, and the methyl carbon would resonate at approximately δ 15-25 ppm. The aromatic carbons would have signals in the range of δ 110-160 ppm.

While ¹⁹F NMR is not applicable to this compound due to the absence of fluorine, other NMR techniques could provide further structural details.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 235.51 g/mol . echemi.com Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks.

GC-MS and LC-MS: Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating the compound from a mixture and obtaining its mass spectrum. These techniques are crucial for purity assessment and identification of trace impurities. For instance, methods for analyzing related brominated and chlorinated aromatic compounds have been developed using GC-MS. nist.gov Similarly, LC-MS methods are available for separating and identifying methoxy-substituted benzene derivatives. sielc.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected absorptions include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic -CH₃ and -OCH₃): Around 2850-2960 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-O stretching (ether): A strong band around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)

C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹

The NIST WebBook provides IR spectral data for related compounds like 1-bromo-4-chlorobenzene (B145707) and 1-chloro-4-methoxybenzene which can serve as a reference. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound typically show absorption bands in the UV region. The benzene ring exhibits characteristic absorptions around 204 nm and 256 nm. The presence of substituents like bromine, chlorine, methoxy, and methyl groups will cause a bathochromic shift (shift to longer wavelengths) and potentially an increase in the intensity of these absorptions. The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule.

Chromatographic Purity Analysis and Quantification (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and for its quantification.

HPLC/UPLC: A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com The compound would be detected using a UV detector set at a wavelength where the compound absorbs strongly. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. These methods are also scalable for preparative separation to isolate the pure compound. sielc.com

Q & A

Q. What are the recommended methods for synthesizing 1-Bromo-5-chloro-4-methoxy-2-methylbenzene with high regioselectivity?

- Methodological Answer : A common approach involves sequential halogenation and methoxylation of a methyl-substituted benzene precursor. For example, bromination at the 1-position can be achieved using (N-bromosuccinimide) under radical initiation, followed by chlorination at the 5-position via electrophilic substitution with . Methoxylation at the 4-position typically employs -catalyzed coupling with methanol under reflux. Critical parameters include temperature control (e.g., 0–5°C for bromination to minimize byproducts) and stoichiometric ratios (e.g., 1.1:1 :substrate for selective chlorination) .

Q. How can the purity of this compound be validated experimentally?

- Methodological Answer : Use a combination of GC-MS (Gas Chromatography-Mass Spectrometry) and to detect halogenated impurities or residual solvents. For example:

- GC-MS : Monitor for peaks corresponding to debrominated or dechlorinated byproducts (e.g., , ).

- : Integrate aromatic proton signals (e.g., singlet for methoxy group at δ 3.8–4.0 ppm) to confirm substitution patterns.

Purity thresholds >97% are achievable via flash column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are suitable for characterizing the molecular structure of this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry): Validate the molecular formula () using exact mass measurements (theoretical ) .

- : Identify carbon environments (e.g., methoxy carbon at δ 55–60 ppm, aromatic carbons at δ 110–140 ppm).

- FT-IR : Confirm functional groups (C-Br stretch at 500–600 cm, C-O-C stretch at 1200–1250 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group at the 2-position introduces steric hindrance, slowing oxidative addition in Suzuki-Miyaura couplings. To mitigate this:

- Use bulky ligands (e.g., ) to stabilize the palladium catalyst.

- Optimize reaction temperature (80–100°C in toluene) to overcome activation barriers.

The methoxy group at the 4-position donates electron density via resonance, enhancing reactivity at the 5-chloro position for nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in observed vs. predicted regioselectivity in halogen displacement reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition-state energies for bromine vs. chlorine displacement.

- Kinetic Isotope Effect (KIE) Studies : Compare rates using deuterated analogs to identify rate-determining steps.

- Competition Experiments : React equimolar mixtures of halobenzene derivatives under identical conditions to quantify selectivity trends .

Q. How can trace impurities in synthesized batches affect downstream applications (e.g., catalysis, photophysics)?

- Methodological Answer :

- HPLC-DAD (Diode Array Detection): Quantify residual halogenated biphenyls (detection limit: 0.1 ppm).

- X-ray Crystallography : Confirm crystal packing disruptions caused by impurities (e.g., altered π-π stacking).

- Batch Comparison : Test catalytic activity in model reactions (e.g., Ullmann coupling) to correlate impurity levels with performance .

Methodological Tables

Q. Table 1. Optimization of Purification Techniques

| Technique | Conditions | Purity (%) | Reference |

|---|---|---|---|

| Flash Chromatography | Silica gel, hexane/EtOAc (8:2) | 98.5 | |

| Recrystallization | Ethanol/water (7:3), 0°C | 97.2 | |

| Distillation | Reduced pressure (10 mmHg), 120°C | 95.8 |

Q. Table 2. Key Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| (CDCl) | δ 2.3 (s, 3H, CH) | Methyl group |

| δ 153.2 (C-OCH) | Methoxy carbon | |

| HRMS | [M] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.